molecular formula C6H6N4O B1489611 2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol CAS No. 923283-55-0

2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol

Katalognummer: B1489611
CAS-Nummer: 923283-55-0
Molekulargewicht: 150.14 g/mol
InChI-Schlüssel: NCNHKGZVJKQTMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol is a chemical compound belonging to the class of pyrazolo[4,3-d]pyrimidines

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its potential anti-inflammatory and anticancer properties are of particular interest to researchers.

Industry: In the industrial sector, this compound can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Biochemische Analyse

Biochemical Properties

2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that is essential for cell cycle regulation, and its inhibition can lead to the suppression of tumor cell growth . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further highlighting its importance in biochemical research .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis or programmed cell death . It also affects cell signaling pathways by inhibiting the activity of CDK2, which is crucial for the phosphorylation of proteins involved in cell cycle regulation . Furthermore, this compound influences gene expression by modulating the activity of transcription factors that control the expression of genes involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, which stabilizes the inhibitor-enzyme complex and prevents substrate binding . This inhibition leads to a decrease in the phosphorylation of downstream targets, ultimately resulting in cell cycle arrest and apoptosis . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells . The compound’s efficacy may diminish over time as cells develop resistance mechanisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces cell cycle arrest without causing significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetic properties and potential drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, it may interact with transporters and binding proteins that facilitate its distribution to specific tissues . The localization and accumulation of this compound within cells can influence its activity and efficacy .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other proteins involved in cell cycle regulation . Additionally, this compound may be targeted to specific organelles through post-translational modifications or targeting signals . These localization mechanisms ensure that the compound exerts its effects at the appropriate cellular sites .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable pyrazolone derivative with a guanidine derivative under acidic conditions[_{{{CITATION{{{1{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_2{Research developments in the syntheses, anti-inflammatory activities ...](https://pubs.rsc.org/en/content/articlehtml/2021/ra/d0ra10657g).

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to achieve large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Vergleich Mit ähnlichen Verbindungen

  • Pyrazolo[3,4-d]pyrimidine

  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

  • Other pyrimidine derivatives

Uniqueness: 2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol is unique due to its specific structural features, which may confer distinct biological and chemical properties compared to other similar compounds

Biologische Aktivität

2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol is a compound of significant interest in medicinal chemistry due to its biological activities, particularly its role as an inhibitor of cyclin-dependent kinase 2 (CDK2). This article reviews the compound's biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on recent research findings.

Target Enzyme : The primary target for this compound is CDK2, an essential enzyme in the regulation of the cell cycle. Inhibition of CDK2 disrupts normal cell cycle progression, leading to apoptosis in cancer cells.

Mode of Action : The compound binds to the active site of CDK2, forming hydrogen bonds with critical amino acid residues. This interaction stabilizes the inhibitor-enzyme complex and prevents substrate binding, effectively blocking the kinase activity necessary for cell cycle progression.

Cellular Effects

The inhibition of CDK2 by this compound leads to:

  • Cell Cycle Arrest : Induces arrest at the G1 phase of the cell cycle.
  • Apoptosis : Promotes programmed cell death in various cancer cell lines.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against multiple cancer cell lines. For example, it has been shown to induce apoptosis in MCF-7 breast cancer cells and other tumor models .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

  • Lipophilicity : Its lipophilic nature facilitates easy diffusion across cell membranes.
  • Metabolism : The compound is primarily metabolized by cytochrome P450 enzymes in the liver, producing various metabolites that may also exhibit biological activity.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its inhibitory potency against CDK2 and other targets. SAR studies indicate that specific substitutions can significantly affect biological activity and selectivity for different kinases .

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental settings:

StudyFindings
Study 1Demonstrated significant inhibition of CDK2 with IC50 values in low micromolar range. Induced apoptosis in cancer cell lines including MCF-7.
Study 2Showed that modifications to the pyrazolo scaffold improved potency against multidrug-resistant cancer cells.
Study 3Investigated the compound's effects on microtubule dynamics, suggesting potential as a microtubule-targeting agent with anticancer properties .

Eigenschaften

IUPAC Name

2-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-10-2-4-5(9-10)6(11)8-3-7-4/h2-3H,1H3,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNHKGZVJKQTMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595025
Record name 2-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923283-55-0
Record name 2-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol
Reactant of Route 2
Reactant of Route 2
2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol
Reactant of Route 3
Reactant of Route 3
2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol
Reactant of Route 5
Reactant of Route 5
2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol
Reactant of Route 6
Reactant of Route 6
2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.